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2-Amino-2-deoxy-L-galacturonic acid

Bacterial O-antigen structure Serotype classification Pseudomonas aeruginosa LPS

2-Amino-2-deoxy-L-galacturonic acid (CAS 14307-17-6; synonym L-galactosaminuronic acid, L-GalNAcA) is an L-configured amino sugar acid with molecular formula C₆H₁₁NO₆ and molecular weight 193.15 g/mol. It belongs to the rare class of 2-amino-2-deoxy hexuronic acids and occurs naturally almost exclusively as the N-acetylated derivative (N-acetyl-L-galactosaminuronic acid) within the O-antigen polysaccharide chains of Gram-negative bacterial lipopolysaccharides.

Molecular Formula C6H11NO6
Molecular Weight 193.15 g/mol
Cat. No. B1257743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-deoxy-L-galacturonic acid
Synonyms2-amino-2-deoxy-L-galacturonic acid
2-amino-2-deoxygalacturonic acid
2-amino-2-deoxygalacturonic acid, (L)-isomer
aminogalacturnoic acid
Molecular FormulaC6H11NO6
Molecular Weight193.15 g/mol
Structural Identifiers
SMILESC(=O)C(C(C(C(C(=O)O)O)O)O)N
InChIInChI=1S/C6H11NO6/c7-2(1-8)3(9)4(10)5(11)6(12)13/h1-5,9-11H,7H2,(H,12,13)/t2-,3+,4+,5-/m1/s1
InChIKeyBBWFIUXRDWUZMZ-MGCNEYSASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-deoxy-L-galacturonic acid (L-Galactosaminuronic Acid): Procurement-Relevant Identity and Structural Context


2-Amino-2-deoxy-L-galacturonic acid (CAS 14307-17-6; synonym L-galactosaminuronic acid, L-GalNAcA) is an L-configured amino sugar acid with molecular formula C₆H₁₁NO₆ and molecular weight 193.15 g/mol [1]. It belongs to the rare class of 2-amino-2-deoxy hexuronic acids and occurs naturally almost exclusively as the N-acetylated derivative (N-acetyl-L-galactosaminuronic acid) within the O-antigen polysaccharide chains of Gram-negative bacterial lipopolysaccharides [2]. The compound is distinguished from its D-enantiomer (CAS 76739-46-3) and from structurally related amino sugars such as D-galactosamine, D-glucosamine, and D-glucuronic acid by both stereochemical configuration at C4 and the presence of the C6 carboxyl group [3]. Commercially available formulations include the free acid and the hydrochloride salt (D-aminogalacturonic acid hydrochloride), with typical reported purities of 95–98% [1].

Chiral Identity: L-configured amino sugar acid; enantiomer-specific O-antigen studies
Compound Class: Rare 2-amino-2-deoxy hexuronic acid; native form is N-acetylated in bacterial glycans
Selection Context: Supports serotype-specific P. aeruginosa vaccine construct and epitope mapping workflows

Why 2-Amino-2-deoxy-L-galacturonic Acid Cannot Be Replaced by Its D-Enantiomer or Common Amino Sugars in Research and Vaccine Development


Substituting 2-amino-2-deoxy-L-galacturonic acid with its D-enantiomer, with D-galactosamine, or with D-glucosaminuronic acid is not functionally neutral because the L-configuration at C4 directly determines serotype-specific incorporation into bacterial O-antigens and governs recognition by protective antibodies [1]. In Pseudomonas aeruginosa, the L-isomer is incorporated into O-antigens of serotypes O:2a,b, O:2a,c, O:3, A, and H (Homma classification), whereas the D-isomer is utilized by distinct serotypes including O4, O6, II (Sandvik), and V (Verder-Evans) [2]. A human monoclonal antibody (TS-3G2) specifically binds the N-acetyl-L-galactosaminuronic acid epitope and confers cross-protective immunity against serotype A and H strains in a mouse infection model—an activity absent when the D-enantiomer occupies the corresponding position [3]. Moreover, the biosynthetic routes are enzymatically distinct: the L-form arises via UDP-L-GalNAc intermediates first identified in P. aeruginosa NCTC 8505, while the D-form is produced by the WbpO dehydrogenase pathway characterized in serotype O6 [4]. These stereochemistry-dependent functional differences mean that procurement of the correct enantiomer is essential for any application involving serological specificity, glycoconjugate vaccine construction, or structural elucidation of Gram-negative bacterial polysaccharides.

Target
L-GalNAcA incorporated into P. aeruginosa O:2, O:3, A, H serotype O-antigens; recognized by cross-protective mAb TS-3G2
D-Enantiomer Substitute
D-GalNAcA utilized by O4, O6, II, V serotypes; not recognized by TS-3G2; serotype profile may not transfer
Target
UDP-L-GalNAcA intermediate via distinct biosynthetic machinery in P. aeruginosa NCTC 8505
D-Galactosamine Substitute
Lacks C6 carboxyl; cannot serve as UDP-L-GalNAcA precursor; O-antigen incorporation pathway may shift
Stereochemistry at C4 and C6 carboxyl status jointly determine serotype specificity. Procurement of incorrect enantiomer or common amino sugar yields a compound absent from the target O-antigen structure.

Quantitative Differential Evidence for 2-Amino-2-deoxy-L-galacturonic Acid Against Closest Analogs and Enantiomers


L- vs D-Enantiomer: Mutually Exclusive Incorporation into Distinct Pseudomonas aeruginosa O-Serotype O-Antigens

The L-enantiomer (as N-acetyl-L-galactosaminuronic acid, L-GalNAcA) and the D-enantiomer (D-GalNAcA) are incorporated into mutually exclusive sets of Pseudomonas aeruginosa O-serotypes. L-GalNAcA is the defining acidic monosaccharide in serotypes O:2a,b and O:2a,c (Lányi classification), where it forms part of a trisaccharide repeating unit with L-rhamnose and N-acetyl-D-quinovosamine in a 1:1:1 molar ratio [1]. It is also found in IATS serotype O:3 (NCTC 8505) as part of a tetrasaccharide repeating unit [2], and in Homma serotypes A and H (IID 1001, NCTC 8505, and IID 1009) [3]. In contrast, D-GalNAcA is incorporated into serotypes II (Sandvik) and V (Verder-Evans), where the Sandvik II polysaccharide contains N-acetyl-D-galactosaminuronic acid, N-acetyl-D-quinovosamine, and L-rhamnose in a 2:1:1 ratio, and serogroup O4 (Lányi) and O6 (Habs), where two derivatives of D-galactosaminuronic acid (2-formamido-2-deoxy-D-galacturonic acid and 2-acetamido-2-deoxy-D-galacturonamide) were identified [4][5]. No P. aeruginosa serotype has been reported to naturally incorporate both enantiomers simultaneously. This stereochemical segregation means that procurement of the L-enantiomer is mandatory for any study or vaccine construct targeting L-GalNAcA-containing serotypes (O:2, O:3, A, H), while the D-enantiomer is irrelevant for these applications.

Serotype Distribution
Direct comparison
L-GalNAcA in O:2a,b; O:2a,c; O:3; A; H. D-GalNAcA in II; V; O4; O6. Mutually exclusive distribution; zero overlap across structurally characterized O-antigens.
Enantiomer choice determines serotype relevance; L-form required for O:2, O:3, A, H studies.
Confirmed by NMR, methylation analysis, Smith degradation across multiple type strains.
Bacterial O-antigen structure Serotype classification Pseudomonas aeruginosa LPS

L-Configuration Epitope Is Essential for Cross-Protective Human Monoclonal Antibody Binding: TS-3G2 Specificity

The human monoclonal antibody TS-3G2 (IgG γ1, κ) binds specifically to O-polysaccharides containing N-acetyl-L-galactosaminuronic acid (L-GalNAcA) and recognizes this residue as the essential epitope component [1]. In competitive enzyme immunoassay experiments, TS-3G2 bound to O-polysaccharide preparations from P. aeruginosa IID 1001 and NCTC 8505 (serotype A) with higher affinity than to those from IID 1009 (serotype H), and binding was abolished when the L-GalNAcA residue was chemically modified or removed [1]. Crucially, TS-3G2 exhibited protective activity in an experimental mouse infection model against both serotype A and serotype H strains, demonstrating in vivo functional relevance of the L-GalNAcA epitope [1]. In contrast, serotype-specific monoclonal antibodies that target D-GalNAcA-containing O-antigens bind exclusively to a single serotype and do not exhibit this cross-protective breadth [1]. The N-acetyl-L-galactosaminuronic acid residue was also identified as the dominant moiety of the O:2a determinant common to serotypes O:2a,b and O:2a,c, further confirming the immunodominance of the L-configuration [2].

mAb Epitope Recognition
Direct comparison
TS-3G2 (anti-L-GalNAcA) protects against 2 of 2 challenge serotypes (A and H); serotype-specific mAbs protect 1 of 2. Binding abolished upon L-GalNAcA modification or removal.
L-configuration critical for cross-protective antibody endpoint; D-enantiomer not recognized.
Competitive enzyme immunoassay with purified O-polysaccharides; in vivo mouse infection model endpoint.
Monoclonal antibody epitope Immunotherapy Pseudomonas aeruginosa vaccine

Biosynthetic Pathway Divergence: UDP-L-GalNAcA vs UDP-D-GalNAcA Produced by Distinct Enzymatic Machinery

The biosynthetic routes to the L- and D-configured galactosaminuronic acids are enzymatically distinct. The L-form is produced via UDP-2-acetamido-2-deoxy-L-galactose (UDP-L-GalNAc) and UDP-2-acetamido-2-deoxy-L-galacturonic acid (UDP-L-GalNAcA), intermediates that were first identified in cell extracts of P. aeruginosa NCTC 8505 (IATS serotype O:3) upon incubation with UDP-GlcNAc [1]. These L-configured UDP-sugar intermediates had not been previously described in any biological system [1]. In contrast, the D-form is synthesized by the well-characterized WbpO dehydrogenase from P. aeruginosa serotype O6, which catalyzes the NAD⁺/NADP⁺-dependent oxidation of UDP-N-acetyl-D-galactosamine (UDP-GalNAc) to UDP-N-acetyl-D-galactosaminuronic acid (UDP-GalNAcA) with Kₘ values of 7.79 mM for UDP-GalNAc, 0.65 mM for NAD⁺, and 0.44 mM for NADP⁺ [2]. WbpO(Rf) converted 26% and 22% of substrate to UDP-GalNAcA in the presence of NAD⁺ and NADP⁺, respectively [2]. A separate 4-epimerase enzyme, GnaB, catalyzes the reversible epimerization of UDP-GlcNAcA to UDP-GalNAcA (D-configuration) and is phylogenetically distinct from the Gne and Gnu epimerases [3]. The existence of separate enzymatic machinery for L- vs D-configured products means that the two enantiomers are not metabolically interchangeable and must be sourced as distinct chemical entities.

Biosynthetic Machinery
Direct comparison
L-pathway: UDP-L-GalNAc → UDP-L-GalNAcA (NCTC 8505 extracts). D-pathway: WbpO dehydrogenase, Km UDP-GalNAc 7.79 mM, Km NAD+ 0.65 mM, 26% conversion. Two non-overlapping routes.
Distinct enzymes preclude metabolic interchangeability; substrate selection must match pathway.
WbpO kinetic parameters defined via CE-MS; L-form enzyme(s) not yet fully characterized.
Nucleotide sugar biosynthesis LPS assembly Enzymatic pathway characterization

Synthetic Building Block Efficiency: Allyl Glycoside C6-Oxidation Route (65% Yield) vs Selenoglycoside Route (15% Yield)

The chemical synthesis of an orthogonally protected L-galactosaminuronic acid building block from commercial L-galactose was achieved via glycal addition and TEMPO/BAIB-mediated C6 oxidation [1]. A critical differential finding was that the C6 oxidation efficiency depended strongly on the anomeric protecting group: the allyl glycoside 14 underwent TEMPO/BAIB oxidation and subsequent benzyl esterification to give L-galactosaminuronate 15 in 65% overall yield, whereas the corresponding selenoglycoside 2 gave the same product in only 15% overall yield due to decomposition of the selenoglycoside under oxidative conditions [1]. The NIS/TfOH-catalyzed allylation of selenoglycoside 6 with allyl alcohol in acetonitrile was optimized to produce allyl glycoside 10 in 54% isolated yield (96% yield based on recovered starting material) with exclusive β-selectivity [1]. The overall synthetic sequence from L-galactose to the fully protected building block 1 proceeded in 9 steps. This building block was subsequently employed in the first total synthesis of an oligosaccharide containing an α-linked N-acetyl-L-galactosaminuronic acid unit, part of the O-antigen repeating units of P. aeruginosa ATCC 27577, O10, and O19, where all 1,2-cis-glycosidic bonds of amino sugars were constructed with high to exclusive stereoselectivity [2]. A further total synthesis of the conjugation-ready tetrasaccharide repeating unit of P. aeruginosa NCTC 8505 O-antigen featured a novel synthetic route incorporating the α-linked L-GalNAcA moiety [3].

C6 Oxidation Yield
Direct comparison
Allyl glycoside: 65% vs selenoglycoside: 15% — 4.3-fold difference in critical building block oxidation step.
Allyl glycoside route supports scalable building block procurement for multi-step synthesis.
TEMPO/BAIB oxidation in DCM/water; benzyl esterification; 9-step sequence from L-galactose.
Carbohydrate synthesis Orthogonal protection Building block preparation

Phylogenetic Restriction: L-Galactosaminuronic Acid Is Exclusively Found in Gram-Negative Bacterial Surface Glycans

L-Galactosaminuronic acid is a rare sugar that has been exclusively identified in cell surface glycans of Gram-negative bacteria [1]. Documented occurrences include the O-antigens of Pseudomonas aeruginosa serotypes O:2, O:3, A, and H [2][3]; the marine bacteria Arenibacter palladensis KMM 3961ᵀ (as part of a tetrasaccharide repeating unit containing two mannose residues, one D-GalNAc, and one L-GalNAcA) [4]; Rheinheimera pacifica KMM 1406ᵀ (which contains both D- and L-GalNAcA within the same polysaccharide) [5]; Pseudoalteromonas haloplanktis ATCC 14393 (also containing both enantiomers) [6]; and Vibrio vulnificus clinical isolate YJ016 (as the 2-acetimidoylamino derivative) [7]. Proteus penneri strain 14 was the first bacterial polysaccharide reported to contain both D and L isomers of 2-amino-2-deoxygalacturonic acid [8]. In contrast, the D-enantiomer is additionally found in Salmonella enterica serovar Typhi as the backbone of the Vi capsular polysaccharide vaccine antigen, in Bordetella pertussis endotoxin, and in Acinetobacter baumannii O5 [9][10]. Neither enantiomer has been reported in mammalian glycans, but the L-form's restriction to a narrower subset of Gram-negative pathogens makes it a more specific marker for certain P. aeruginosa serotypes and related marine bacteria.

Phylogenetic Range
Class-level
L-GalNAcA documented in ~7–8 Gram-negative species/strains; D-GalNAcA in >10 species including Vi antigen scaffold. L-form not reported in mammalian or Gram-positive glycans.
Restricted distribution supports diagnostic probe specificity for defined Gram-negative pathogens.
Class-level inference from structural studies (1990–2022); broader screening data to verify.
Bacterial glycan diversity Rare sugar distribution Gram-negative biomarker

Validated Research and Industrial Application Scenarios for 2-Amino-2-deoxy-L-galacturonic Acid


Synthesis of Serotype-Specific O-Antigen Oligosaccharides for P. aeruginosa Glycoconjugate Vaccine Candidates

The L-GalNAcA building block (compound 1 from Qin et al. 2022) has been specifically deployed in the first total synthesis of O-antigen repeating units from P. aeruginosa ATCC 27577, O10, and O19, achieving high to exclusive stereoselectivity for 1,2-cis-glycosidic bonds of amino sugars [1]. A subsequent synthesis of the conjugation-ready tetrasaccharide repeating unit of P. aeruginosa NCTC 8505 (IATS O:3) O-antigen featured a novel route for incorporating the α-linked L-GalNAcA moiety, enabling conjugation to carrier proteins for vaccine evaluation [2]. These synthetic capabilities directly leverage the allyl glycoside-based building block strategy and address the urgent WHO-designated priority of developing vaccines against multidrug-resistant P. aeruginosa.

Epitope Mapping and Human Monoclonal Antibody Development Targeting L-GalNAcA-Containing P. aeruginosa Serotypes

The L-GalNAcA residue serves as the essential epitope for the cross-protective human monoclonal antibody TS-3G2, which recognizes and protects against both Homma serotype A and H strains in a mouse infection model [3]. Synthetic L-GalNAcA-containing oligosaccharides can be used in competitive binding assays to map the fine specificity of therapeutic antibody candidates and to quantify antibody affinity for structure-activity relationship studies, an approach not possible with the D-enantiomer which is not recognized by this clinically relevant antibody.

Reference Standard for Structural Elucidation of Novel Gram-Negative Bacterial O-Antigens

As L-galactosaminuronic acid has been identified in an expanding set of Gram-negative bacteria—including Arenibacter palladensis [4], Rheinheimera pacifica (co-occurring with the D-isomer) [5], and Vibrio vulnificus [6]—authenticated L-GalNAcA serves as an essential NMR and chromatographic reference standard. The compound enables unambiguous assignment of the L-configuration in newly discovered O-antigen structures, which is critical because D- and L-GalNAcA residues often coexist within the same polysaccharide chain and cannot be distinguished by mass spectrometry alone.

Enzymatic Substrate for Characterizing Novel L-Sugar Nucleotide Biosynthetic Enzymes

The unique UDP-L-GalNAc and UDP-L-GalNAcA intermediates identified in P. aeruginosa NCTC 8505 [7] represent a distinct branch of nucleotide sugar metabolism. The free acid form of L-galactosaminuronic acid can be chemically converted to the UDP-activated donor substrate for use in in vitro glycosyltransferase assays, enabling the discovery and biochemical characterization of L-sugar-specific glycosyltransferases that remain unannotated in bacterial genomes but are essential for O-antigen assembly in clinically important serotypes.

Application
Selection Property
Validation Focus
O-Antigen oligosaccharide synthesis for glycoconjugate vaccine research
L-configured building block with orthogonal protecting groups
1,2-cis-glycosidic bond stereoselectivity; conjugation-ready tetrasaccharide integrity
Epitope mapping and mAb development for P. aeruginosa serotypes
N-acetyl-L-galactosaminuronic acid epitope specificity
Competitive binding assay endpoint; antibody affinity quantification
Reference standard for Gram-negative O-antigen structural elucidation
Enantiomer-specific NMR and chromatographic reference
Unambiguous L-configuration assignment; co-occurring D/L isomer differentiation
Enzymatic substrate for L-sugar nucleotide biosynthetic enzyme characterization
Free acid form convertible to UDP-L-GalNAcA donor
In vitro glycosyltransferase activity; L-sugar-specific enzyme discovery
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